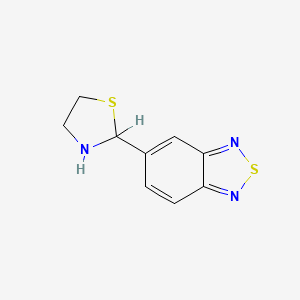
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring, with an additional thiazolidine ring attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- typically involves the reaction of o-phenylenediamine with thionyl chloride in the presence of pyridine. This reaction yields 2,1,3-Benzothiadiazole, which can then be further functionalized to introduce the thiazolidine ring. The reaction conditions generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring back to the corresponding diamine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .
科学研究应用
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- involves its ability to participate in electron transfer reactions. The compound’s electron-rich thiadiazole ring can interact with electron-deficient species, facilitating redox reactions. Additionally, its structural features allow it to bind to specific molecular targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
1,2,3-Benzothiadiazole: Similar in structure but lacks the thiazolidine ring.
2,1,3-Benzothiadiazole: The parent compound without additional functionalization.
Benzisothiazole: Another heterocyclic compound with a similar core structure but different functional groups.
Uniqueness
2,1,3-Benzothiadiazole, 5-(2-thiazolidinyl)- is unique due to the presence of both the thiadiazole and thiazolidine rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions .
属性
CAS 编号 |
71605-70-4 |
|---|---|
分子式 |
C9H9N3S2 |
分子量 |
223.3 g/mol |
IUPAC 名称 |
5-(1,3-thiazolidin-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C9H9N3S2/c1-2-7-8(12-14-11-7)5-6(1)9-10-3-4-13-9/h1-2,5,9-10H,3-4H2 |
InChI 键 |
NPNCNJNTFYNOIL-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(N1)C2=CC3=NSN=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















